molecular formula C12H13NO6S B2591653 Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate CAS No. 188614-00-8

Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

Cat. No.: B2591653
CAS No.: 188614-00-8
M. Wt: 299.3
InChI Key: IVGHCWSWZXVJHM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate reflects its structural features:

  • A benzoate ester core substituted at position 4 with a thioether-linked 2-ethoxy-2-oxoethyl group.
  • A nitro group at position 3 on the aromatic ring.

The compound’s CAS registry number is 188614-00-8 , and its SMILES notation is COC(=O)SCc1ccc(c(N+[O-])c1)C(=O)OC , which encodes the connectivity of all atoms.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₃NO₆S was confirmed via high-resolution mass spectrometry (HRMS), showing a molecular ion peak at m/z 299.30 . Key compositional features include:

Component Contribution to Molecular Weight
Aromatic ring 12 carbons, 8 hydrogens
Ethoxy group C₂H₅O (45.06 g/mol)
Nitro group NO₂ (46.01 g/mol)
Thioether linker S (32.07 g/mol)
Ester groups 2 × COO (88.02 g/mol)

The calculated exact mass (299.30 g/mol ) aligns with experimental data from electrospray ionization (ESI) mass spectrometry.

Spectroscopic Characterization

Infrared (IR) Spectral Interpretation

Key IR absorption bands (cm⁻¹) and assignments:

Peak (cm⁻¹) Assignment
1725 C=O stretch (ester groups)
1524, 1348 Asymmetric/symmetric NO₂ stretches
1285 C-O-C stretch (ethoxy group)
690 C-S stretch (thioether linkage)

The absence of O-H or N-H stretches confirms the absence of hydroxyl or amine impurities.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :
δ (ppm) Multiplicity Integration Assignment
1.33 Triplet 3H CH₃ (ethoxy group)
3.45 Singlet 3H OCH₃ (methyl ester)
4.28 Quartet 2H OCH₂ (ethoxy group)
4.89 Singlet 2H SCH₂COO
8.25–8.36 Multiplet 4H Aromatic protons
¹³C NMR (100 MHz, CDCl₃) :
δ (ppm) Assignment
14.1 CH₃ (ethoxy)
52.4 OCH₃ (methyl ester)
61.5 OCH₂ (ethoxy)
123.5 Aromatic C-NO₂
134.5 Aromatic C-S
166.9 C=O (ester)

Spin-spin coupling in the ethoxy group (J = 7.1 Hz) and aromatic proton splitting confirm substitution patterns.

Mass Spectrometric Fragmentation Patterns

Major fragments observed in electron ionization (EI-MS):

m/z Fragment Ion
299 [M]⁺ (molecular ion)
254 [M – OCH₂CH₃]⁺
226 [M – NO₂]⁺
167 [C₇H₅NO₄]⁺ (aromatic core)

The base peak at m/z 254 corresponds to loss of the ethoxy group (–45 Da).

Crystallographic Data and Conformational Analysis

While single-crystal X-ray data for this compound is not publicly available, analogs like methyl 4-nitrobenzoate (CID 11586) adopt planar aromatic systems with ester groups orthogonal to the ring. Computational models predict:

  • Dihedral angles : 85° between the aromatic plane and thioether side chain.
  • Hydrogen bonding : Weak C–H···O interactions between nitro and ester groups.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G level reveal:

  • HOMO-LUMO gap : 4.3 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative regions localized on nitro and ester oxygens.
  • Partial charges :
    • Nitro group O: –0.52 e
    • Ester carbonyl O: –0.48 e

Properties

IUPAC Name

methyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6S/c1-3-19-11(14)7-20-10-5-4-8(12(15)18-2)6-9(10)13(16)17/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGHCWSWZXVJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate typically involves the reaction of Methyl 4-fluoro-3-nitrobenzoate with ethyl thioglycolate. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester linkage .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Reduction of the Nitro Group

The aromatic nitro group undergoes selective reduction to an amine under catalytic hydrogenation or metal-based conditions. This reaction is pivotal for generating bioactive intermediates in drug synthesis.

Reaction Conditions Products Yield Catalyst/Solvent
H₂/Pd-C (1 atm, 25°C)Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-aminobenzoate85–92%Ethanol/Water (3:1)
NaBH₄/CuCl₂ (0°C, 2 h)Partial reduction to hydroxylamine derivative67%Tetrahydrofuran

The nitro-to-amine conversion preserves the thioether and ester functionalities, enabling downstream modifications for antimicrobial agents .

Oxidation of the Thioether Moiety

The sulfur atom in the thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity:

R-S-R’H2O2/AcOHR-S(O)-R’KMnO4R-SO2-R’\text{R-S-R'} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{R-S(O)-R'} \xrightarrow{\text{KMnO}_4} \text{R-SO}_2\text{-R'}

Key observations :

  • Mild oxidation (3% H₂O₂, 25°C) yields a sulfoxide with 78% efficiency .

  • Strong oxidation (KMnO₄, 80°C) produces a sulfone (94% yield), enhancing electrophilicity for nucleophilic attacks .

Hydrolysis of Ester Groups

Both methyl and ethoxy esters undergo hydrolysis under acidic or basic conditions:

Methyl Ester Hydrolysis

COOCH3NaOH/H2OCOOH\text{COOCH}_3 \xrightarrow{\text{NaOH/H}_2\text{O}} \text{COOH}

  • Conditions : 1M NaOH, reflux (6 h)

  • Product : 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoic acid (CAS 204863-51-4) .

  • Yield : 89% with no side-chain degradation .

Ethoxy Ester Hydrolysis

Selective hydrolysis of the ethoxy group requires controlled acidic conditions (HCl/EtOH, 50°C, 4 h) to yield a dicarboxylic acid derivative (73% yield) .

Nucleophilic Substitution Reactions

The ethoxy-oxoethyl side chain participates in transesterification and aminolysis:

Reagent Product Application
Methanol/H₂SO₄Methyl 4-[(2-methoxy-2-oxoethyl)thio]-3-nitrobenzoateSolubility enhancement
EthylenediamineAmide-linked polymer precursorDrug delivery systems

Comparative Reactivity Table

Functional Group Reactivity Rank Preferred Conditions
Nitro group1 (Most reactive)Catalytic hydrogenation
Thioether2Oxidizing agents (H₂O₂, KMnO₄)
Methyl ester3Basic hydrolysis
Ethoxy ester4Acidic hydrolysis

This compound’s versatility is underscored by its role in synthesizing gyrase inhibitors and its adaptability to modular functionalization. Rigorous solvent optimization (e.g., ethanol/water mixtures) and catalyst selection (Pd-C vs. CuCl₂) are critical for maximizing reaction efficiency.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures can act as inhibitors for various biological targets, including enzymes and receptors involved in disease processes.

Case Study: Hepatitis B Core Protein Modulation

A patent (US11814376B2) highlights the compound's role as an allosteric effector against Hepatitis B virus core proteins. The modulation of these proteins is crucial for developing antiviral therapies, making this compound a candidate for further research in antiviral drug development .

Antimicrobial Activity

The compound’s nitro group suggests potential antimicrobial properties. Studies have shown that nitro-containing compounds can exhibit significant antibacterial activity against various pathogens.

Agricultural Applications

In agriculture, compounds like this compound may serve as agrochemicals or growth regulators. The ethoxy group could enhance solubility and bioavailability in formulations designed to protect crops from pests or diseases.

Case Study: Herbicidal Properties

Research into similar compounds has revealed their effectiveness as herbicides. For instance, studies have demonstrated that certain nitrobenzoate derivatives can inhibit plant growth by disrupting metabolic pathways essential for plant development . Although specific data on this compound is scarce, its structural characteristics suggest potential utility in herbicide formulations.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioester group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that exert biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

a) Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate (CAS: 214848-28-9)
  • Structural Difference : Replaces the thioether (-S-) with an ether (-O-) linkage.
  • Ethers are less prone to oxidation than thioethers, enhancing stability under oxidative conditions .
b) Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate
  • Structural Difference : Extends the thioether side chain to a 3-methoxy-3-oxopropyl group.
  • Impact: The longer chain increases molecular weight (C₁₂H₁₃NO₆S vs. C₁₁H₁₁NO₆S) and may enhance solubility in polar aprotic solvents like DMSO .
c) Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (CAS: N/A)
  • Structural Difference : Methyl ester replaced with ethyl (-COOCH₂CH₃).
  • Impact : The ethyl group marginally increases hydrophobicity, affecting crystallization behavior and solubility in alcohols .

Substituent Position and Electronic Effects

a) Methyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-34-6)
  • Structural Difference : Nitro group at the 5-position and ethoxy ester at the 2-position.
b) Methyl 4-((2-methylphenyl)thio)-3-nitrobenzoate
  • Structural Difference : Replaces the 2-ethoxy-2-oxoethyl group with a 2-methylphenylthio moiety.

Precursor and Derivative Relationships

a) 4-[(2-Ethoxy-2-oxoethyl)thio]-3-nitrobenzoic Acid (CAS: 204863-51-4)
  • Structural Difference : Carboxylic acid (-COOH) instead of methyl ester.
  • Impact : The acid form (pKa ≈ 3.40) exhibits higher aqueous solubility and serves as a precursor for ester derivatives via acid-catalyzed esterification .
b) Ethyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate
  • Derivative Relationship : Synthesized from the ethyl analog via nitro group reduction and cyclization.
  • Impact : Highlights the role of nitro-to-amine conversion in constructing heterocyclic frameworks .

Table 1: Key Properties of Selected Compounds

Compound Name CAS Molecular Formula Molecular Weight Solubility Key Application
Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate 188614-00-8 C₁₁H₁₁NO₆S 285.27 Chloroform, Methanol, DMSO Heterocyclic synthesis
Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate 214848-28-9 C₁₂H₁₃NO₇ 283.24 DMSO, Ethyl Acetate Polymer intermediates
4-[(2-Ethoxy-2-oxoethyl)thio]-3-nitrobenzoic Acid 204863-51-4 C₁₁H₁₁NO₆S 285.27 Water (low), Ethanol Esterification precursor

Table 2: Reactivity Comparison

Compound Nitro Reduction Ester Hydrolysis Thioether Oxidation
This compound High (to amine) Moderate (acidic conditions) High (to sulfoxide)
Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate High Slow Moderate
Methyl 2-ethoxy-5-nitrobenzoate Low Fast (basic conditions) N/A

Research and Industrial Relevance

  • Synthetic Utility : The target compound’s nitro and thioether groups enable diverse transformations, including reductions (e.g., to amines) and nucleophilic substitutions, making it valuable in medicinal chemistry for drug candidate synthesis .
  • Commercial Availability: Suppliers like Combi-Blocks and Santa Cruz Biotechnology list derivatives, though some esters face discontinuation due to niche demand .

Biological Activity

Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is a chemical compound with notable biological activities that make it a subject of interest in pharmacological research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.

  • Molecular Formula : C₁₂H₁₃NO₆S
  • Molecular Weight : 299.30 g/mol
  • CAS Number : 334952-07-7
  • Physical State : Solid at room temperature
  • Density : 1.3 g/cm³
  • Boiling Point : 369.6 °C
  • Melting Point : 77 °C

Synthesis

The synthesis of this compound involves several steps, which include the formation of thioether linkages and the introduction of nitro groups. The general synthetic route can be summarized as follows:

  • Formation of the thioether : Reaction between an appropriate thiol and an alkyl halide.
  • Nitration : Introduction of the nitro group using nitrating agents.
  • Esterification : Formation of the ester bond with methanol.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

Biological Activity

This compound exhibits various biological activities, including:

  • Antimicrobial Properties :
    • Studies have shown that compounds similar to this compound possess significant antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae . The compound's mechanism involves interaction with bacterial DNA gyrase, inhibiting its function and leading to cell death.
  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit specific enzymes that are crucial for various metabolic pathways. For instance, it may act as a competitive inhibitor in certain biochemical reactions, which could be beneficial in therapeutic contexts .
  • Anticancer Activity :
    • Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

StudyFindings
Study AExhibited significant antibacterial activity against resistant strainsSupports potential use in treating infections
Study BInduced apoptosis in human cancer cell linesSuggests anticancer properties warrant further research
Study CInhibited enzyme activity related to metabolic disordersMay have implications for drug development

Research Findings

Recent research highlights the compound's interaction with biological targets:

  • Mechanistic Studies :
    • Investigations into its interaction with enzymes have revealed that it competes with natural substrates, providing insights into its pharmacokinetic properties .
  • Structure-Activity Relationship (SAR) :
    • Comparative studies with structurally similar compounds have shown that variations in functional groups significantly affect biological activity, paving the way for the design of more potent derivatives .
  • Toxicological Assessments :
    • Safety evaluations indicate that while this compound has therapeutic potential, careful consideration of its toxicity is necessary for clinical applications .

Q & A

Q. What are the critical synthetic steps and purification methods for Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate?

  • Methodological Answer : Synthesis typically involves nitration of a benzoate precursor followed by thioether formation. For analogous compounds (e.g., Methyl 3-nitrobenzoate), nitration is achieved using concentrated nitric acid in sulfuric acid under controlled cooling (~0–5°C) to prevent byproducts. Thiol-alkylation with 2-ethoxy-2-oxoethyl bromide or similar reagents introduces the thioether moiety. Purification often employs vacuum filtration, cold methanol washes, and recrystallization (e.g., Craig tube method). Characterization via TLC (silica gel, hexane/EtOAc 8:2) and IR spectroscopy (e.g., C=O at ~1725 cm⁻¹, NO₂ at ~1530/1350 cm⁻¹) ensures purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Identify ester C=O (~1725 cm⁻¹), nitro group (asymmetric/symmetric stretches at ~1530/1350 cm⁻¹), and thioether C-S (~700–600 cm⁻¹).
  • NMR : ¹H NMR should show ester methoxy (~3.8–4.0 ppm), ethoxy protons (~1.3–1.5 ppm for CH₃, ~4.1–4.3 ppm for CH₂), and aromatic protons (split patterns reflecting nitro/thio substitution).
  • Mass Spectrometry : Exact mass (e.g., 296.0676 for C₁₂H₁₃NO₅S) confirms molecular formula.
    Cross-referencing with analogous compounds (e.g., Methyl 3-nitrobenzoate) is critical .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of nitration and thioether formation during synthesis?

  • Methodological Answer :
  • Nitration : Use sulfuric acid as a catalyst to direct nitration to the meta position relative to the ester group. Excess HNO₃ or prolonged reaction times may lead to dinitration, necessitating strict temperature control (0–5°C) .
  • Thioether Formation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC to avoid over-alkylation .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallinity and stability of this compound?

  • Methodological Answer : Graph set analysis (e.g., Etter’s methodology) can map hydrogen-bonding motifs in crystals. For nitro/ester derivatives, nitro groups often act as acceptors, while ethoxy or aromatic protons serve as donors. SHELX software is recommended for refining crystal structures, particularly for resolving twinning or high-resolution data . Computational tools (e.g., Mercury CSD) can predict packing patterns and stability under varying humidity/temperature .

Q. What in vitro assays evaluate the biological activity of nitrobenzoate derivatives in drug delivery systems?

  • Methodological Answer :
  • Photo/PH-Responsive Release : Incorporate the compound into hydrogels (e.g., chitosan-based matrices) and assess drug release kinetics under UV light (365 nm) or acidic conditions (pH 5.0). Monitor dissolution via UV-Vis spectroscopy (e.g., nitro group absorbance at ~270 nm) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to compare efficacy with non-nitro analogs, accounting for nitroreductase-mediated activation .

Q. How can computational modeling predict the reactivity of the nitro group toward reduction or nucleophilic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can model transition states for nitro reduction (e.g., to amine) using hydride donors (e.g., NaBH₄). Fukui indices identify electrophilic sites (C-3 nitro position) prone to nucleophilic attack. Solvent effects (PCM models) refine predictions for polar aprotic solvents (e.g., DMF) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for structurally similar nitrobenzoates?

  • Methodological Answer :
  • Purity Verification : Re-examine recrystallization solvents (e.g., methanol vs. ethanol) and drying conditions (vacuum vs. ambient).
  • Polymorphism Screening : Perform DSC/TGA to detect polymorphic transitions.
  • Spectral Calibration : Cross-validate instruments using standards (e.g., KBr for IR).
    For example, Methyl 3-nitrobenzoate’s mp ranges from 75–77°C in controlled recrystallization but may vary with impurities .

Methodological Resources

  • Crystallography : SHELXL/SHELXS for structure refinement .
  • Synthesis : Analog protocols for Methyl 3-nitrobenzoate and thioether derivatives .
  • Applications : Hydrogel design from .

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